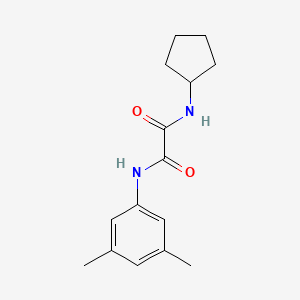

N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of aryl amides like “N-cyclopentyl-N’-(3,5-dimethylphenyl)oxamide” generally requires very specific reagents . The most popular carboxyl–amine coupling reactions demand stoichiometric activators . Aryl azides react with aldehydes under base-catalyzed conditions to yield aryl amides efficiently . Mechanistic investigations support the formation of triazoline intermediates via azide enolate cycloaddition, which subsequently undergo rearrangement to give amides by either thermal decomposition or aqueous acid work-up at room temperature .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-N’-(3,5-dimethylphenyl)oxamide” can be derived from its components. The cyclopentyl component refers to a cycloalkane with five carbon atoms forming a ring . The 3,5-dimethylphenyl component refers to a phenyl group with methyl groups at the 3rd and 5th positions . The oxamide component is a dicarboxylic acid diamide of oxalic acid .Wissenschaftliche Forschungsanwendungen

Antiproliferative Effects and DNA and Protein Binding Properties : A study by Casini et al. (2006) investigated the antiproliferative properties of a series of dinuclear gold(III) oxo complexes with bipyridyl ligands, which included 6-(2,6-dimethylphenyl)-bipyridine, an analogue of N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide. The compounds exhibited moderate cytotoxic properties and showed high reactivity towards proteins and DNA, suggesting potential applications in anticancer research (Casini et al., 2006).

Antibacterial Activity : Hameed et al. (2015) synthesized a series of xanthene-based thiosemicarbazones, including derivatives of N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide. These compounds exhibited excellent antibacterial activity against various bacterial strains, highlighting their potential as antibacterial agents (Hameed et al., 2015).

Anticonvulsant Activity : Robertson et al. (1987) discovered the anticonvulsant activity of a compound structurally similar to N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide, which demonstrated effectiveness in several animal models against seizures. This highlights the potential use of such compounds in developing anticonvulsant drugs (Robertson et al., 1987).

Magnetic Relaxation Properties : A study by Fortea-Pérez et al. (2013) investigated a mononuclear lanthanide oxamate complex for its slow magnetic relaxation behavior, typical of single-ion magnets. This research opens avenues for the application of similar compounds in materials science, particularly in magnetic storage technologies (Fortea-Pérez et al., 2013).

Reactivity Towards DNA and Protein : Li et al. (2012) synthesized binuclear complexes with an asymmetrical N,N'-bis(substituted)oxamide ligand and evaluated their in vitro cytotoxic activities, along with reactivities towards DNA and protein. This study is significant for understanding the interaction of such compounds with biological molecules, which is essential in drug development (Li et al., 2012).

Catalytic Amination of Aryl Halides : Jiang et al. (2020) found N,N'-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide, a close analogue of N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide, effective as a ligand for copper-catalyzed amination of aryl halides. This demonstrates the compound's utility in synthetic chemistry, particularly in the efficient synthesis of primary aryl amines (Jiang et al., 2020).

Eigenschaften

IUPAC Name |

N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10-7-11(2)9-13(8-10)17-15(19)14(18)16-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXZPLUQBDMQND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl[(propan-2-ylcarbamoyl)amino]acetic acid](/img/structure/B2974469.png)

![N-(2-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2974470.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2974472.png)

![Ethyl 4-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974478.png)

![Tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2974481.png)

![2-(Butylthio)-8-((4-chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2974486.png)

![N-(3,5-dimethoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2974490.png)